molecular formula C23H23FN2O4S B2893171 (E)-3-(3,4-dimethoxyphenyl)-1-(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one CAS No. 1331727-83-3

(E)-3-(3,4-dimethoxyphenyl)-1-(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one

Cat. No. B2893171
M. Wt: 442.51
InChI Key: YZTPEPLPKBIGNO-VQHVLOKHSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

1. Role in Orexin-1 Receptor Mechanisms

Research has shown that certain compounds, including those related to the queried chemical structure, play a role in orexin-1 receptor mechanisms. These mechanisms are involved in compulsive food consumption and binge eating behaviors. One study found that certain compounds selectively reduced binge eating for highly palatable food without affecting standard food pellet intake, indicating a significant role of orexin-1 receptor mechanisms in binge eating (Piccoli et al., 2012).

2. Antimicrobial and Anti-Proliferative Activities

Compounds with structures similar to the one have been synthesized and evaluated for their antimicrobial and anti-proliferative activities. A study on oxadiazole N-Mannich bases, which share some structural features with the queried compound, demonstrated significant inhibitory activity against pathogenic bacteria and yeast-like fungi. Furthermore, these compounds displayed promising anti-proliferative activity against various cancer cell lines (Al-Wahaibi et al., 2021).

3. Potential as Antipsychotic Agents

Research on structurally related compounds has also explored their potential as antipsychotic agents. A study examined novel butyrophenones with affinities for dopamine and serotonin receptors, suggesting their effectiveness as antipsychotic drugs with a low propensity to induce extrapyramidal side effects. These findings highlight the therapeutic potential of such compounds in the treatment of psychiatric disorders (Raviña et al., 1999).

4. Fluorescent Chemosensor for Metal Ion Detection

A derivative of the queried compound was synthesized and studied for its photophysical properties. It was found to act as a fluorescent chemosensor for metal ions, particularly for the detection of Fe3+ ions in solutions. This application demonstrates the potential of such compounds in chemical sensing and analytical applications (Khan, 2020).

5. Anti-Cancer Properties

Several studies have investigated the anti-cancer properties of compounds similar to the queried chemical. For instance, a study on benzothiazoles showed potent and selective inhibitory activity against lung, colon, and breast cancer cell lines (Mortimer et al., 2006).

Safety And Hazards

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I hope this general guidance is helpful, and I apologize for not being able to provide more specific information on the compound you asked about. If you have any other questions or need further clarification, please don’t hesitate to ask.


properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-1-[4-[(4-fluoro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O4S/c1-28-18-8-6-15(14-19(18)29-2)7-9-21(27)26-12-10-16(11-13-26)30-23-25-22-17(24)4-3-5-20(22)31-23/h3-9,14,16H,10-13H2,1-2H3/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZTPEPLPKBIGNO-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)N2CCC(CC2)OC3=NC4=C(C=CC=C4S3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)N2CCC(CC2)OC3=NC4=C(C=CC=C4S3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(3,4-dimethoxyphenyl)-1-(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one

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